molecular formula C18H22ClN3O2S2 B2644651 6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330281-50-9

6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2644651
CAS No.: 1330281-50-9
M. Wt: 411.96
InChI Key: ITPFXKDBHYHNLU-UHFFFAOYSA-N
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Description

6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a thieno[2,3-c]pyridine core with various functional groups, making it a subject of interest for researchers exploring new therapeutic agents.

Scientific Research Applications

6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used to investigate cellular pathways and molecular targets, providing insights into its mechanism of action.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a ketone or aldehyde under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Amidation: The benzamido group is introduced through an amidation reaction, where the thieno[2,3-c]pyridine intermediate reacts with 4-(methylthio)benzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to therapeutic effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Benzamido Derivatives: Compounds with the benzamido group attached to different heterocyclic cores.

    Methylthio Substituted Compounds: Compounds with the methylthio group attached to various aromatic or heteroaromatic systems.

Uniqueness

6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development.

Properties

IUPAC Name

6-ethyl-2-[(4-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2.ClH/c1-3-21-9-8-13-14(10-21)25-18(15(13)16(19)22)20-17(23)11-4-6-12(24-2)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPFXKDBHYHNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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